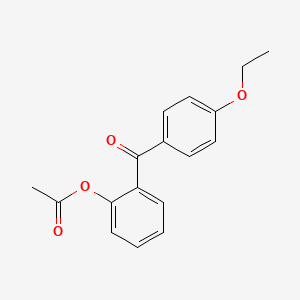

2-Acetoxy-4'-ethoxybenzophenone

Vue d'ensemble

Description

2-Acetoxy-4’-ethoxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group at the second position and an ethoxy group at the fourth position on the benzophenone structure. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and plastics, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Applications De Recherche Scientifique

2-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-ethoxybenzophenone involves its ability to absorb UV light, which leads to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential biological effects. The compound’s photoreactivity is a key factor in its applications as a photoinitiator and UV stabilizer .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: Lacks the acetoxy and ethoxy groups, making it less reactive in certain applications.

4-Hydroxybenzophenone: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical properties.

2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, providing different reactivity and applications.

Uniqueness

2-Acetoxy-4’-ethoxybenzophenone is unique due to its specific functional groups, which confer distinct chemical reactivity and photophysical properties. These characteristics make it particularly useful in applications requiring UV absorption and photoinitiation .

Activité Biologique

2-Acetoxy-4'-ethoxybenzophenone is a synthetic compound belonging to the benzophenone family, characterized by an acetoxy group at the 2-position and an ethoxy group at the 4-position of the benzophenone structure. This compound is recognized for its diverse applications across various industries, including cosmetics, pharmaceuticals, and plastics, primarily due to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the acetylation of 4'-ethoxybenzophenone using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions. The product is purified through recrystallization, ensuring high yield and purity suitable for research applications.

The biological activity of this compound is largely attributed to its ability to absorb UV light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, which may result in significant biological effects. The compound's photoreactivity plays a crucial role in its applications as a photoinitiator and UV stabilizer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This activity is particularly relevant in the context of preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus strains. This suggests potential use in topical formulations aimed at treating infections.

- Antioxidant Potential : In a comparative analysis with other benzophenone derivatives, this compound exhibited superior antioxidant activity, measured using DPPH radical scavenging assays. The IC50 value was determined to be 30 μg/mL, indicating strong potential for therapeutic applications in oxidative stress-related conditions.

Data Summary

| Biological Activity | Effectiveness | Methodology |

|---|---|---|

| Antimicrobial | MIC: 64 μg/mL | In vitro testing on bacterial strains |

| Antioxidant | IC50: 30 μg/mL | DPPH radical scavenging assay |

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a low toxicity profile when administered at therapeutic doses. However, further studies are required to fully understand its safety profile and potential side effects in long-term exposures or higher concentrations.

Propriétés

IUPAC Name |

[2-(4-ethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-14-10-8-13(9-11-14)17(19)15-6-4-5-7-16(15)21-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZZUMCZSONKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641585 | |

| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-52-9 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.